

Adefovir dipivoxil creatinine elevation dose adjustment

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Adefovir Dipivoxil

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Renal Dose Adjustment Guidelines

The following table provides the recommended dosing interval for a 10 mg dose of **adefovir dipivoxil** based on baseline creatinine clearance (CrCl) [1] [2].

Creatinine Clearance (mL/min)	Recommended Dosing Regimen
≥ 50	10 mg every 24 hours
30 - 49	10 mg every 48 hours
10 - 29	10 mg every 72 hours
Hemodialysis patients	10 mg every 7 days following dialysis

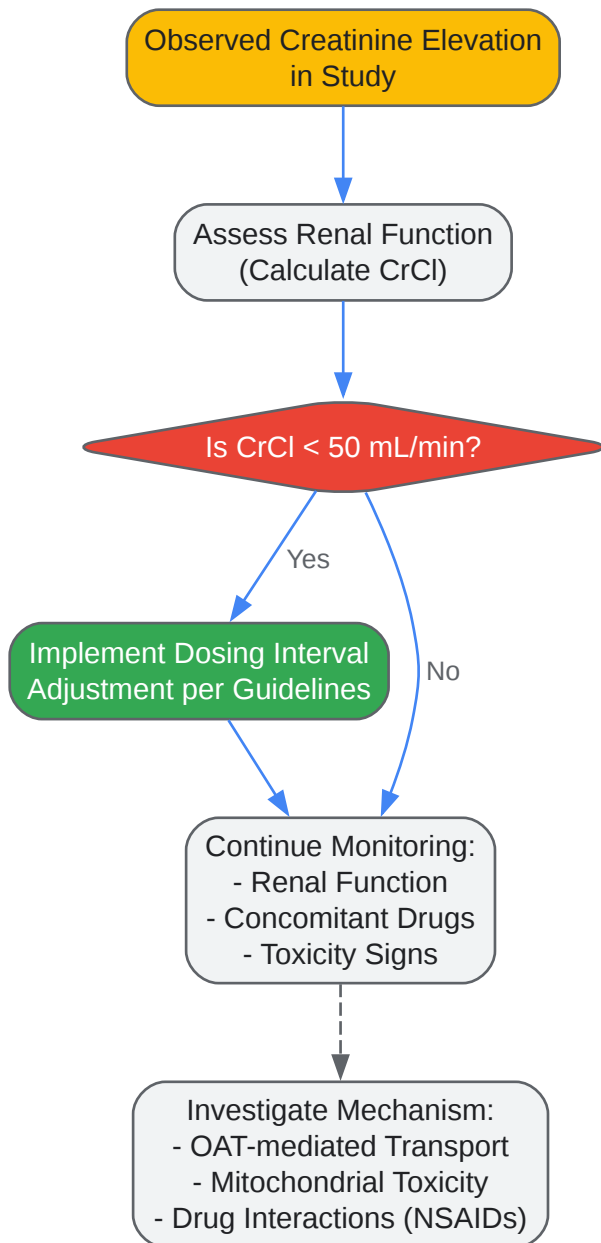
These dosing interval adjustments are suggested because patients with renal impairment experience significantly increased systemic exposure to adefovir [1]. The safety and effectiveness of these adjustments have not been clinically evaluated and are derived from data in patients with pre-existing renal impairment [1].

Mechanisms & Experimental Considerations

Understanding the mechanisms behind creatinine elevation is crucial for designing robust experiments.

- **Mechanism of Nephrotoxicity:** Adefovir is primarily eliminated by the kidneys through a combination of **glomerular filtration and active tubular secretion** [3] [2]. The active secretion is facilitated by **organic anion transporters (OATs)** in the proximal tubules [4]. Concentrating the drug in tubular cells via these transporters is linked to mitochondrial toxicity, which can lead to renal tubular nephropathy and elevated serum creatinine [3] [4].
- **Key Drug-Drug Interactions:** Concomitant use of drugs that compete for or inhibit renal transporters can increase adefovir exposure.
 - **NSAIDs:** Ibuprofen co-administration has been shown to increase adefovir C_{max} (33%) and AUC (23%) [4] [2]. This interaction is due to competition for renal OATs [4]. In experiments, consider staggering doses or avoiding high-dose NSAIDs.
 - **Other OAT substrates:** This includes drugs like diuretics, certain antibiotics (e.g., aminoglycosides), and other antivirals [4]. A population PK study confirmed that adefovir's renal elimination involves a saturable, Michaelis-Menten-type process, which can be a source of non-linear kinetics in your data [5].

The following diagram illustrates the clinical and experimental management pathway for **adefovir dipivoxil**-associated creatinine elevation.



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Frequently Asked Questions (FAQs)

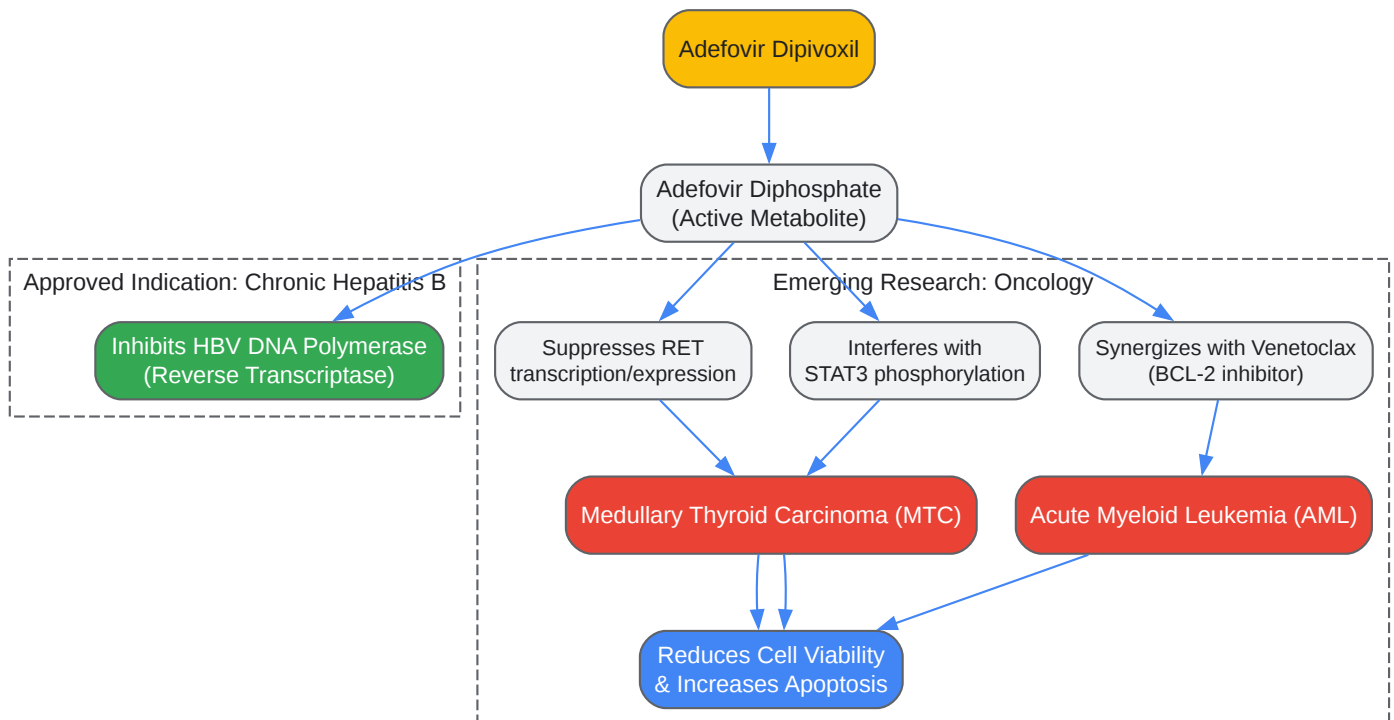
Q1: What is the clinical evidence for these dose adjustment guidelines? The guidelines are based on pharmacokinetic data showing increased drug exposure in patients with renal impairment. However, the safety and effectiveness of these specific dosing intervals have **not been clinically evaluated** and were

derived from patients with pre-existing renal conditions, not those who developed insufficiency during treatment [1].

Q2: Beyond dose adjustment, what other factors should I control for in my in vivo studies? Carefully control for concomitant medications. Avoid or closely monitor the use of **NSAIDs** and other known **nephrotoxins** or **OAT substrates**, as they can significantly alter adefovir exposure and confound results [4] [2]. Ensure consistent monitoring of hydration status in animal models.

Q3: Are there any emerging research applications for adefovir dipivoxil I should be aware of? Yes, recent studies have explored its potential for drug repurposing. **Adefovir dipivoxil** has shown antitumor activity in models of **medullary thyroid carcinoma (MTC)** by inhibiting the RET proto-oncogene and STAT3 signaling [6]. It has also demonstrated synergistic antileukemic activity with venetoclax in acute myeloid leukemia (AML) models by disrupting cellular metabolism and inducing apoptosis [7].

The following diagram outlines these emerging research pathways.



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To cite this document: Smolecule. [Adefovir dipivoxil creatinine elevation dose adjustment].

Smolecule, [2026]. [Online PDF]. Available at:

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